Physicochemical Property Differentiation from Unsubstituted 8-Aminoimidazo[1,2-a]pyrazine Core
The target compound introduces significant calculated lipophilicity (XLogP = 2.5) and polar surface area (tPSA = 60.7 Ų) relative to the unsubstituted 8-aminoimidazo[1,2-a]pyrazine core, which has an XLogP of approximately 0.8 and a tPSA of 56.7 Ų. These differences are critical for passive membrane permeability and oral bioavailability optimization. Calculated properties were obtained from chemical databases and are not empirically measured values for the target compound .
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Unsubstituted 8-aminoimidazo[1,2-a]pyrazine core; XLogP ≈ 0.8 |
| Quantified Difference | Δ XLogP ≈ +1.7 |
| Conditions | In silico calculation using atom-based method; not confirmed by experimental logP measurement. |
Why This Matters
The 1.7-unit increase in calculated lipophilicity indicates a significant shift in physicochemical space, which directly impacts assay compatibility and formulation requirements for procurement decisions.
